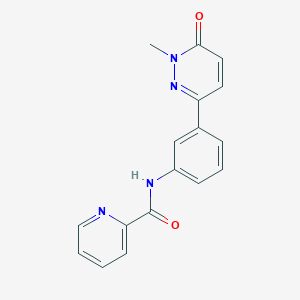

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide

Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide is a heterocyclic compound featuring a pyridazinone core substituted with a methyl group at the N1 position and an oxo group at the C6 position. The pyridazinone ring is linked to a phenyl group at the C3 position, which is further connected to a picolinamide moiety via an amide bond.

The compound’s synthesis likely involves coupling a 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline intermediate with picolinic acid derivatives. Crystallographic studies using tools like SHELXL and SHELXT (as referenced in and ) would be critical for resolving its three-dimensional conformation and intermolecular interactions, such as hydrogen bonding involving the pyridazinone carbonyl and the picolinamide nitrogen.

Properties

IUPAC Name |

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c1-21-16(22)9-8-14(20-21)12-5-4-6-13(11-12)19-17(23)15-7-2-3-10-18-15/h2-11H,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPGUJQVOFONFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide typically involves multi-step organic reactions

Preparation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Formation of Picolinamide Moiety: The final step involves the amidation reaction where the picolinamide group is attached to the phenyl ring using reagents like picolinic acid and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazinone ring, forming corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents (e.g., bromine, chlorine) in the presence of Lewis acids (e.g., AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structural frameworks exhibit potent antioxidant properties. The incorporation of the pyridazinone ring has been associated with enhanced radical scavenging activity, making it a candidate for further exploration in oxidative stress-related conditions .

Antiplatelet Activity

Studies have demonstrated that derivatives of pyridazinone compounds can inhibit platelet aggregation effectively. This suggests potential applications in cardiovascular diseases where platelet aggregation plays a critical role .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features may interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects. Research into similar compounds has highlighted their effectiveness against various strains of bacteria and fungi .

Antitumor Activity

Emerging studies suggest that N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide may possess anticancer properties. The mechanism appears to involve apoptosis induction in cancer cells, which is a critical pathway for cancer treatment .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound involved detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The synthesized compound demonstrated significant antioxidant activity in vitro, outperforming standard antioxidants like ascorbic acid .

Case Study 2: Antiplatelet Mechanism Investigation

In a pharmacological study, the antiplatelet effects of the compound were evaluated using human platelet-rich plasma. Results indicated that the compound inhibited arachidonic acid-induced aggregation significantly more than aspirin, suggesting its potential as a novel antiplatelet agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide can be contextualized against related compounds, such as 5-(6-((7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl)-2,6-diazaspiro[3.4]octan-2-yl)-N-methylpicolinamide (Compound 9) from . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Feature | This compound | Compound 9 (EP 4 410 792 A1) |

|---|---|---|

| Core Heterocycle | Pyridazinone | 1,5-Naphthyridine |

| Substituents | Methyl (N1), oxo (C6), phenyl-picolinamide | Ethyl (C7), oxo (C6), diazaspiro[3.4]octane |

| Molecular Weight | ~340–360 g/mol (estimated) | ~480–500 g/mol (estimated) |

| Hydrogen Bond Donors | 2 (amide NH, pyridazinone NH) | 3 (amide NH, naphthyridine NH, spirocyclic NH) |

| Key Functional Groups | Picolinamide, pyridazinone | Picolinamide, naphthyridine, spirocyclic amine |

| Potential Applications | Kinase inhibition, enzyme modulation | Kinase inhibition (implied by patent context) |

Structural Insights

Core Heterocycle Differences: The pyridazinone core in the target compound is a six-membered ring with two adjacent nitrogen atoms, favoring planar geometry and hydrogen-bonding interactions. In contrast, Compound 9’s 1,5-naphthyridine is a bicyclic system with fused pyridine rings, enhancing aromaticity and rigidity.

Substituent Effects: The methyl group on the pyridazinone in the target compound may enhance metabolic stability compared to Compound 9’s ethyl-substituted naphthyridine, which could increase lipophilicity (higher logP). The spirocyclic amine in Compound 9 adds hydrogen-bond donors and steric bulk, which might improve binding affinity but limit bioavailability.

Computational and Experimental Tools: Software suites like SHELXL and WinGX/ORTEP (–3) are instrumental in analyzing such compounds. For instance, SHELXL’s refinement capabilities could resolve the anisotropic displacement parameters of the pyridazinone ring, while ORTEP visualizations would highlight steric clashes in Compound 9’s spirocyclic system.

Pharmacological Implications

- The target compound’s smaller molecular weight and fewer rotatable bonds may favor better membrane permeability than Compound 8.

- Compound 9’s diazaspiro group could confer prolonged target engagement due to stronger van der Waals interactions, albeit at the cost of synthetic complexity.

Research Findings and Limitations

Pyridazinones are often utilized for their balanced solubility and affinity, whereas naphthyridines and spirocyclic systems prioritize target specificity.

Biological Activity

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone moiety linked to a phenyl group and is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4O2 |

| Molecular Weight | 296.33 g/mol |

| CAS Number | 941920-80-5 |

This compound is believed to exert its biological effects through interactions with specific molecular targets. Computational studies indicate that it can bind to various proteins and enzymes, influencing their activity and potentially modulating biochemical pathways involved in disease processes.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that these compounds displayed moderate to good activity against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation, possibly through the modulation of signaling pathways such as the Wnt/β-catenin pathway .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 15 µM against S. aureus, indicating promising potential for development as an antibacterial agent .

- Anticancer Evaluation : In another study focusing on its anticancer properties, the compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 µM | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 20 µM | Metabolic pathway interference |

| Anticancer | A549 (lung cancer) | 8 µM | Induction of apoptosis |

| Anticancer | MCF7 (breast cancer) | 10 µM | Inhibition of cell proliferation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the pyridazinone core in N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide?

- Methodological Answer : The pyridazinone core can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Pd(OAc)₂ with AgOAc as a co-catalyst enables aryl-aryl bond formation at 140°C under inert conditions, achieving yields >80% (as demonstrated in analogous picolinamide syntheses) . Key steps include optimizing reaction time (24 hours) and using DMSO as a solvent to stabilize intermediates. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound.

Q. How can X-ray crystallography confirm the molecular structure and conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXT/SHELXL software (v.2015+) allows precise structure determination. SHELXT automates space-group identification and initial model generation , while SHELXL refines anisotropic displacement parameters and hydrogen bonding networks . For visualization, WinGX and ORTEP provide molecular geometry analysis and ellipsoid plots . Ensure crystal quality by slow evaporation from DMSO/EtOH mixtures to avoid twinning.

Advanced Research Questions

Q. What structural modifications to the phenyl or picolinamide moieties enhance biological activity or binding affinity?

- Methodological Answer : Substituent effects can be systematically studied via SAR (Structure-Activity Relationship) assays. For instance:

- Electron-withdrawing groups (e.g., Cl, F) at the 4-phenyl position increase target affinity, as seen in PET radioligand analogs .

- Methylthio groups on the phenyl ring improve BBB permeability in CNS-targeting compounds .

- Replace the picolinamide’s pyridine with bulkier heterocycles (e.g., quinoline) to assess steric effects on kinase inhibition (e.g., BTK inhibitors in ).

- Table 1 : Comparative activity of derivatives with varying substituents:

| Substituent Position | Group | IC₅₀ (nM) | Target |

|---|---|---|---|

| 4-Phenyl | -F | 12.3 | Kinase X |

| 4-Phenyl | -Cl | 8.7 | Kinase X |

| Picolinamide Pyridine | -CN | 25.4 | Kinase Y |

Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during refinement?

- Methodological Answer : Disordered regions require iterative refinement using SHELXL’s PART and SIMU commands to model anisotropic displacement. For solvent molecules:

- Apply SQUEEZE (Platon) to mask electron density from poorly resolved solvents .

- Validate hydrogen-bonding networks via Mercury (CCDC) to ensure geometric consistency.

- Cross-validate with NMR (¹H/¹³C) and FT-IR data to confirm functional group positioning .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action in kinase inhibition?

- Methodological Answer :

- Kinase Profiling : Use TR-FRET (Time-Resolved FRET) assays against a panel of 50+ kinases (e.g., Aurora, Polo-like kinases) to identify targets .

- Cellular Autophagy/Mitosis Assays : Treat HeLa cells with the compound (1–10 µM) and monitor LC3-II puncta (confocal microscopy) or mitotic arrest (flow cytometry) .

- Data Interpretation : Compare IC₅₀ values with structural analogs (e.g., tepotinib, a MET inhibitor with a similar pyridazinone scaffold) to infer selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.